molecular formula C20H23N3O3S B2354666 N-(2-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923146-42-3

N-(2-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2354666
CAS RN: 923146-42-3
M. Wt: 385.48
InChI Key: WDKXCIFRECCXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interaction Studies

The interaction of methyl acetate with aqueous solutions of quinoxaline derivatives, including N-(2-(1-propionyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, has been studied. This research focuses on the effect of temperature and concentration on volumetric and acoustic properties, providing insights into solute-solute, solute-solvent, and solvent-solvent interactions in these mixtures (Raphael, Bahadur, & Ebenso, 2015).

Structural Study of Derivatives

A structural study of nimesulide derivatives, including compounds structurally similar to N-(2-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, was conducted. This study involved X-ray powder diffraction to determine the crystal structures and analysis of intermolecular interactions (Dey et al., 2015).

Corrosion Inhibition Properties

Research on the adsorption and corrosion inhibition properties of N-{n-[1-R-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-3-yl]phenyl}methanesulfonamides, closely related to the compound of interest, was carried out. This study shows the protective efficacy of these compounds on mild steel in acidic media (Olasunkanmi et al., 2016).

Synthesis and Biological Activity

The synthesis and biological activity of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes, related to N-(2-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, have been studied. This research contributes to understanding the interaction of these compounds with biological systems and their potential applications (Li et al., 2010).

Corrosion Inhibitors for Mild Steel

Another study focused on pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media. This research explored the inhibition efficiency of compounds similar to the one of interest and their adsorption behavior on mild steel surfaces (Lgaz et al., 2018).

properties

IUPAC Name

N-[2-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-4-20(24)23-19(15-11-9-14(2)10-12-15)13-18(21-23)16-7-5-6-8-17(16)22-27(3,25)26/h5-12,19,22H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKXCIFRECCXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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